o-Isobutyltoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36301-29-8 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1-methyl-2-(2-methylpropyl)benzene |

InChI |

InChI=1S/C11H16/c1-9(2)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |

InChI Key |

XNMPJDZAHSMAMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of o-Isobutyltoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Isobutyltoluene, systematically known as 1-isobutyl-2-methylbenzene, is an aromatic hydrocarbon of interest in various fields of chemical synthesis and material science. Its molecular structure, characterized by a benzene ring substituted with a methyl and an isobutyl group in an ortho arrangement, imparts specific chemical and physical properties that are critical for its application and further functionalization. This document provides a comprehensive overview of the chemical properties, structure, and standard experimental protocols for the synthesis and characterization of this compound.

Chemical Properties and Structure

The structural and physical properties of this compound are summarized in the table below. The molecule consists of a disubstituted benzene ring, which is fundamental to its reactivity, typically undergoing electrophilic aromatic substitution. The presence of two alkyl groups, one being a branched isobutyl group, influences its steric hindrance and electronic effects during chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1][2] |

| Molecular Weight | 148.24 g/mol | [2][3] |

| IUPAC Name | 1-Isobutyl-2-methylbenzene | |

| Synonyms | This compound, 2-Isobutyltoluene | [2] |

| CAS Number | 36301-29-8 | [2] |

| Appearance | Colorless liquid (expected) | |

| Density | ~0.85 g/mL at 20°C (estimated) | |

| Melting Point | -73 °C | [1] |

| Boiling Point | 196 °C | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as ethanol, ether, and chloroform. |

Molecular Structure

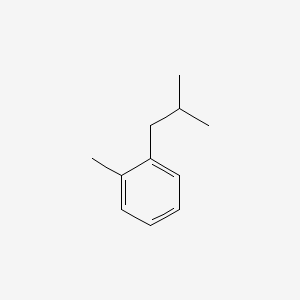

The chemical structure of this compound is depicted below. The ortho-positioning of the methyl and isobutyl groups on the benzene ring is a key feature that dictates its chemical behavior.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation.[4][5] Below is a representative protocol for the synthesis of this compound.

Materials:

-

Toluene

-

Isobutyl bromide (or isobutyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, and distillation apparatus.

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add toluene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.

-

After the addition of toluene, add isobutyl bromide (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Characterization Protocols

¹H NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃)

-

Instrument: 400 MHz NMR Spectrometer

-

Procedure: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of CDCl₃. Transfer the solution to an NMR tube.

-

Expected Chemical Shifts (δ, ppm):

-

~7.1-7.2 (m, 4H, Ar-H)

-

~2.5 (d, 2H, Ar-CH₂-CH)

-

~2.3 (s, 3H, Ar-CH₃)

-

~1.9 (m, 1H, -CH(CH₃)₂)

-

~0.9 (d, 6H, -CH(CH₃)₂)

-

¹³C NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃)

-

Instrument: 100 MHz NMR Spectrometer

-

Procedure: Use the same sample prepared for ¹H NMR.

-

Expected Chemical Shifts (δ, ppm):

-

~138-140 (quaternary Ar-C)

-

~135-137 (quaternary Ar-C)

-

~128-130 (Ar-CH)

-

~125-127 (Ar-CH)

-

~43-45 (Ar-CH₂)

-

~30-32 (-CH(CH₃)₂)

-

~22-24 (-CH(CH₃)₂)

-

~19-21 (Ar-CH₃)

-

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Procedure: Place a drop of the neat liquid sample directly on the ATR crystal. Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks (cm⁻¹):

-

3100-3000: Aromatic C-H stretch

-

2960-2850: Aliphatic C-H stretch (from methyl and isobutyl groups)

-

1600-1450: Aromatic C=C ring stretching

-

~750: Ortho-disubstituted benzene ring C-H out-of-plane bending

-

-

Gas Chromatograph (GC) Parameters: [6][7]

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Procedure: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane) and inject 1 µL into the GC-MS system.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for this compound synthesis and characterization.

References

Synthesis of o-Isobutyltoluene from toluene

An In-depth Technical Guide to the Synthesis of o-Isobutyltoluene from Toluene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound from toluene. Direct Friedel-Crafts alkylation of toluene with isobutylating agents is synthetically challenging due to the propensity of the primary isobutyl carbocation to rearrange into the more stable tertiary butyl carbocation, leading predominantly to the formation of tert-butyltoluene. Consequently, indirect methods are required. This document details two primary methodologies: a classical two-step approach involving Friedel-Crafts acylation followed by ketone reduction, and a modern, one-pot catalytic approach using a bifunctional zeolite catalyst. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers in the practical application of these methods.

Introduction: The Challenge of Direct Alkylation

The synthesis of isobutyltoluene isomers, particularly this compound, presents a classic challenge in electrophilic aromatic substitution. The direct Friedel-Crafts alkylation of toluene with an isobutyl halide (e.g., isobutyl chloride) and a Lewis acid catalyst like AlCl₃ does not yield the desired product. The reaction proceeds via a carbocation mechanism, and the initially formed primary isobutyl carbocation undergoes a rapid 1,2-hydride shift to form the more stable tertiary butyl carbocation. This rearrangement leads to the overwhelming formation of p-tert-butyltoluene and o-tert-butyltoluene.

To circumvent this issue, the isobutyl group must be introduced using a functional group that is not susceptible to rearrangement. The most effective strategy is the Friedel-Crafts acylation, which introduces a stable acylium ion, followed by the reduction of the ketone functionality.

Two-Step Synthesis: Acylation and Reduction

This classical and reliable method involves two distinct experimental stages. It offers good overall yields, though it requires the isolation of the ketone intermediate.

Step 1: Friedel-Crafts Acylation of Toluene

In this step, toluene is acylated using isobutyryl chloride or isobutyric anhydride with a catalyst to form a mixture of ortho- and para-isopropyl tolyl ketone. The methyl group of toluene is an ortho-para directing group. Due to steric hindrance from the bulky isobutyryl group, the para-isomer is typically the major product.[1][2]

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). Cool the suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Add toluene (1.0 eq.) to the dropping funnel. Separately, prepare a solution of isobutyryl chloride (1.0 eq.) in the same dry solvent. Add the isobutyryl chloride solution to the dropping funnel containing toluene.

-

Reaction: Add the toluene/isobutyryl chloride mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours until the evolution of HCl gas ceases.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (to decompose the aluminum chloride complex).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, 5% sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of ortho- and para-isopropyl tolyl ketone, can be purified by vacuum distillation or column chromatography to separate the isomers.

Step 2: Reduction of Isopropyl Tolyl Ketone

The carbonyl group of the synthesized ketone is reduced to a methylene (-CH₂-) group. Two common methods are the Wolff-Kishner and Clemmensen reductions. The choice depends on the substrate's stability towards strong bases or acids.

This method is suitable for base-stable compounds.[3][4][5]

-

Apparatus Setup: Place the isopropyl tolyl ketone (1.0 eq.), hydrazine hydrate (85%, ~4 eq.), and potassium hydroxide (KOH, ~4 eq.) in a round-bottom flask fitted with a reflux condenser. Use a high-boiling solvent like diethylene glycol.

-

Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.

-

Water Removal: Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the solution rises to 190-200 °C.

-

Decomposition: Reattach the reflux condenser and heat the mixture under reflux at ~200 °C for 3-5 hours. The evolution of nitrogen gas should be observed as the hydrazone decomposes.

-

Workup: Cool the reaction mixture and dilute it with water.

-

Extraction: Extract the product into a nonpolar solvent like hexane or ether.

-

Washing and Drying: Wash the organic extract with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: After solvent removal, the resulting o- and p-isobutyltoluene mixture can be separated by fractional distillation.

Quantitative Data for Two-Step Synthesis

| Step | Reactants | Catalyst / Reagent | Temp. (°C) | Time (h) | Yield (%) | o:p Ratio | Reference |

| Acylation | Toluene, Isobutyryl Chloride | AlCl₃ | 0 → 25 | 2-4 | 85-95 | ~1:9 | [2] |

| Acylation | Toluene, Isobutyric Anhydride | Zeolite Beta | 150 | 4-8 | 70-85 | Varies | [6][7] |

| Reduction | Isopropyl Tolyl Ketone | Hydrazine, KOH | 130 → 200 | 4-7 | 80-90 | N/A | [8] |

| Reduction | Isopropyl Tolyl Ketone | Zn(Hg), conc. HCl | Reflux | 4-8 | 70-85 | N/A | [9] |

One-Pot Synthesis via Heterogeneous Catalysis

To improve process efficiency and sustainability, one-pot methods using heterogeneous catalysts have been developed. This approach combines the acylation and hydrogenation steps, avoiding the isolation of the ketone intermediate.

Principle and Catalyst

This synthesis utilizes a bifunctional catalyst, typically a noble metal supported on an acidic zeolite.[6]

-

Zeolite Beta: The acidic sites within the zeolite's porous structure catalyze the Friedel-Crafts acylation of toluene with an acylating agent like isobutyric anhydride. Zeolite Beta is effective due to its large pores and three-dimensional channel system, which facilitates the transport of bulky molecules.[6]

-

Palladium (Pd): Palladium nanoparticles supported on the zeolite act as the hydrogenation catalyst, reducing the in situ formed isopropyl tolyl ketone to isobutyltoluene in the presence of hydrogen gas.

-

Catalyst Preparation: Prepare a Pd-Beta zeolite catalyst (e.g., 0.5 wt% Pd) via incipient wetness impregnation of a commercial H-Beta zeolite with a palladium(II) salt solution, followed by drying and calcination.

-

Reactor Setup: Charge a high-pressure stainless-steel autoclave with the Pd-Beta zeolite catalyst, toluene (acting as both reactant and solvent), and isobutyric anhydride.

-

Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 1-5 MPa).

-

Execution: Heat the reactor to the target temperature (e.g., 160-180 °C) and stir the mixture for the specified reaction time (e.g., 12-24 hours).

-

Workup: After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Product Isolation: Open the reactor, dilute the mixture with a suitable solvent, and separate the solid catalyst by filtration. The catalyst can potentially be regenerated and reused.

-

Analysis: The liquid product mixture can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the acylating agent and the selectivity towards isobutyltoluene isomers.

Quantitative Data for One-Pot Synthesis

| Catalyst | Acylating Agent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Isobutyltoluene Selectivity (%) | Reference |

| Pd-Beta Zeolite | Isobutyric Anhydride | 160 | 4.0 | 24 | >90 | ~85 (p-isomer dominant) | [6] |

Summary and Outlook

The synthesis of this compound from toluene necessitates indirect routes to avoid carbocation rearrangement. The two-step acylation-reduction pathway is a robust and well-established method that provides high yields, although it is labor- and time-intensive. The modern one-pot synthesis using a bifunctional Pd-zeolite catalyst represents a more elegant and efficient approach, aligning with the principles of green chemistry by reducing steps and allowing for catalyst recycling.

For both methods, a significant challenge remains the regioselectivity, as the para-isomer is thermodynamically and sterically favored. The isolation of the desired this compound from the more abundant para-isomer requires efficient purification techniques such as fractional distillation or preparative chromatography. Future research may focus on developing novel catalysts with tailored pore structures or surface properties to enhance selectivity for the ortho-isomer.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

o-Isobutyltoluene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-isobutyltoluene, including its chemical properties, synthesis, and spectral data. The information is intended for a scientific audience and is structured to provide clear, actionable information for research and development purposes.

Core Data Summary

This compound, also known as 1-isobutyl-2-methylbenzene, is an aromatic hydrocarbon. Below is a summary of its key identifiers and physical properties.

| Property | Value |

| CAS Number | 36301-29-8 |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.24 g/mol |

| Boiling Point | 196 °C |

| Critical Temperature | 389 °C[1] |

| Critical Pressure | 25.5 atm[1] |

| Critical Volume | 551.41 ml/mol[1] |

Synthesis Protocol

Proposed Synthesis of this compound

-

Friedel-Crafts Acylation:

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide), add isobutyryl chloride at 0°C.

-

Slowly add toluene to the mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is then quenched by carefully pouring it over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2-methyl-isobutyrophenone.

-

-

Clemmensen Reduction:

-

The resulting ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

-

The reaction is monitored until the ketone is consumed.

-

The mixture is then cooled, and the product is extracted with a suitable solvent (e.g., diethyl ether).

-

The organic extract is washed, dried, and the solvent is evaporated to yield this compound.

-

The final product should be purified by distillation.

-

Caption: Proposed two-step synthesis of this compound.

Spectral Data

Detailed experimental spectral data for this compound are not widely available. Below are the expected spectral characteristics based on its chemical structure.

1H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Multiplet | 4H | Aromatic Protons |

| ~ 2.5 | Doublet | 2H | -CH₂- (isobutyl) |

| ~ 2.3 | Singlet | 3H | -CH₃ (on ring) |

| ~ 1.9 | Multiplet | 1H | -CH- (isobutyl) |

| ~ 0.9 | Doublet | 6H | -CH₃ (of isobutyl) |

13C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Quaternary Aromatic Carbon |

| ~ 136 | Quaternary Aromatic Carbon |

| ~ 130 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 43 | -CH₂- (isobutyl) |

| ~ 29 | -CH- (isobutyl) |

| ~ 22 | -CH₃ (of isobutyl) |

| ~ 19 | -CH₃ (on ring) |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 148 | Molecular Ion [M]⁺ |

| 133 | [M - CH₃]⁺ |

| 105 | [M - C₃H₇]⁺ (loss of isopropyl) |

| 91 | Tropylium ion [C₇H₇]⁺ |

Infrared Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2960 - 2850 | Aliphatic C-H Stretch |

| 1600, 1480 | Aromatic C=C Bending |

| 750 - 730 | Ortho-disubstituted benzene C-H out-of-plane bend |

Applications in Drug Development

There is currently no specific information available regarding the application of this compound in drug development. As an alkylbenzene, it is a non-polar organic solvent and could potentially be used as a starting material or intermediate in the synthesis of more complex molecules. However, its specific utility in pharmaceutical chemistry has not been documented in publicly available literature.

Biological Activity and Toxicology

Detailed toxicological studies and information on the biological activity of this compound are not available. For related aromatic hydrocarbons, such as toluene, chronic exposure can lead to neurological effects. The metabolism of such compounds in vivo typically involves oxidation of the alkyl side chain or the aromatic ring by cytochrome P450 enzymes, followed by conjugation and excretion. It is reasonable to assume that this compound would follow a similar metabolic pathway. However, without specific studies, this remains speculative.

References

Spectroscopic Characterization of o-Isobutyltoluene: A Technical Guide

Introduction

o-Isobutyltoluene, systematically named 1-methyl-2-(2-methylpropyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆. As a substituted benzene derivative, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the spectroscopic properties of this compound.

Predicted and Expected Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, this guide presents predicted ¹H and ¹³C NMR data, alongside expected characteristic IR absorption bands and mass spectrometry fragmentation patterns based on the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 - 7.05 | m | 4H | Ar-H |

| ~2.55 | d | 2H | Ar-CH ₂-CH(CH₃)₂ |

| ~2.30 | s | 3H | Ar-CH ₃ |

| ~1.90 | m | 1H | Ar-CH₂-CH (CH₃)₂ |

| ~0.90 | d | 6H | Ar-CH₂-CH(C H₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~138.5 | C -CH₂ (Ar) |

| ~136.0 | C -CH₃ (Ar) |

| ~130.0 | C H (Ar) |

| ~126.0 | C H (Ar) |

| ~125.5 | C H (Ar) |

| ~125.0 | C H (Ar) |

| ~43.0 | C H₂ |

| ~29.0 | C H |

| ~22.5 | C H₃ (isobutyl) |

| ~19.0 | C H₃ (aromatic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2960-2850 | Strong | C-H stretch | Alkyl (isobutyl, methyl) |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring |

| 1465-1450 | Medium | C-H bend | Alkyl (CH₂, CH₃) |

| 760-730 | Strong | C-H out-of-plane bend | ortho-disubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 148 | [C₁₁H₁₆]⁺ | Molecular ion (M⁺) |

| 133 | [M - CH₃]⁺ | Loss of a methyl group |

| 105 | [M - C₃H₇]⁺ | Loss of a propyl group, likely forming a stable benzyl or tropylium cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |

| 43 | [C₃H₇]⁺ | Isobutyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are acquired on a 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: zg30 (a 30-degree pulse)

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: zgpg30 (a 30-degree pulse with proton decoupling)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.5 s

-

Spectral width: 240 ppm

-

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The ¹H NMR spectrum is referenced to the TMS signal at 0.00 ppm.

-

The ¹³C NMR spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrument Setup:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

-

Acquisition Parameters:

-

The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or via a direct insertion probe.

-

-

Ionization:

-

The sample molecules are bombarded with a beam of electrons with an energy of 70 eV.

-

-

Mass Analysis:

-

The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

-

Detection:

-

The abundance of each fragment is measured by an electron multiplier detector.

-

-

Data Representation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of o-Isobutyltoluene

This guide provides a comprehensive overview of the boiling and melting points of o-isobutyltoluene, intended for researchers, scientists, and drug development professionals. The document details the physical constants and outlines the standardized experimental protocols for their determination.

Physical Properties of this compound

This compound, also known as 1-isobutyl-2-methylbenzene, is an aromatic hydrocarbon. Its physical properties are crucial for its handling, purification, and use in various chemical syntheses.

| Property | Value |

| Boiling Point | 196 °C |

| Melting Point | -73 °C |

Experimental Protocols for Determination of Physical Properties

The accurate determination of boiling and melting points is fundamental to characterizing a chemical compound. The following are standard laboratory protocols for these measurements.

1. Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[1][2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The sample of this compound must be in a solid state. This can be achieved by cooling the substance below its melting point. The solid sample is then finely powdered using a mortar and pestle.[2][5]

-

Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a heating oil, such as mineral oil.[1][4]

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents that ensure uniform heating of the oil bath.[1][4]

-

Observation: The temperature is monitored closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For accurate results, the heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4][6]

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Distillation and the Thiele tube method are common techniques for its determination.[7][8][9][10]

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask) or a Thiele tube setup

-

Small test tube and a sealed capillary tube (for Thiele tube method)

-

Thermometer

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure (Simple Distillation Method):

-

Apparatus Setup: A simple distillation apparatus is assembled. A small volume of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.[11]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point. It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distilling flask, to get an accurate reading of the vapor temperature.[11]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[12][13]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid.

-

Heating: The Thiele tube is heated, and the temperature is observed.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the physical properties of an organic compound like this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. westlab.com [westlab.com]

- 3. thinksrs.com [thinksrs.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. jk-sci.com [jk-sci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vernier.com [vernier.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of o-Isobutyltoluene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of o-isobutyltoluene, a substituted aromatic hydrocarbon with applications in pharmaceutical and chemical industries. The primary focus is on the Friedel-Crafts reaction, a fundamental method for C-C bond formation on aromatic rings. This document details the challenges associated with direct ortho-selective alkylation and presents a more reliable two-step alternative involving acylation followed by reduction. Experimental protocols, quantitative data, and mechanistic diagrams are provided to aid researchers in the practical application of these synthetic strategies.

Introduction to Friedel-Crafts Alkylation for Isobutyltoluene Synthesis

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring. In the context of synthesizing isobutyltoluene, toluene is reacted with an isobutylating agent, such as isobutyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst.

However, the direct synthesis of this compound via this method is fraught with challenges:

-

Carbocation Rearrangement: The primary isobutyl carbocation, formed from the isobutylating agent, is prone to a 1,2-hydride shift to form the more stable tertiary-butyl carbocation. This rearrangement leads to the formation of tert-butyltoluene as the major product, significantly reducing the yield of the desired isobutyltoluene.

-

Isomer Distribution: The methyl group of toluene is an ortho-, para-directing group. Therefore, even if the isobutyl carbocation does not rearrange, the reaction will typically yield a mixture of ortho-, meta-, and para-isobutyltoluene. Controlling the regioselectivity to favor the ortho isomer is a significant hurdle. Generally, lower reaction temperatures favor the kinetically controlled ortho and para products, while higher temperatures promote the formation of the thermodynamically more stable meta isomer.[1][2]

Due to these challenges, a two-step synthesis involving Friedel-Crafts acylation followed by reduction is often the preferred method for obtaining isobutyl-substituted aromatics without skeletal rearrangement.

Method 1: Non-Selective Friedel-Crafts Alkylation of Toluene

While not ideal for the selective synthesis of the ortho isomer, understanding the direct alkylation route is crucial. The following section outlines a general procedure and discusses the expected outcomes.

General Reaction Scheme

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation of Toluene

This protocol is a generalized procedure and may require optimization for specific isobutylating agents and catalysts.

Materials:

-

Toluene (anhydrous)

-

Isobutyl chloride (or isobutylene gas)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Ice bath

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0°C.

-

In the addition funnel, prepare a solution of toluene (1.0 equivalent) and isobutyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the toluene/isobutyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, slowly and carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product will be a mixture of isomers and rearranged products. Purification can be attempted by fractional distillation or column chromatography.

Expected Isomer Distribution

| Alkylating Agent | Catalyst | Temperature (°C) | o-Xylene (%) | m-Xylene (%) | p-Xylene (%) | Reference |

| Methyl Chloride | AlCl₃ | 0 | 54 | 17 | 29 | [1] |

| Methyl Chloride | AlCl₃ | 25 | 3 | 69 | 28 | [1] |

Note: The larger steric bulk of the isobutyl group compared to the methyl group is expected to decrease the proportion of the ortho isomer in favor of the para isomer. Furthermore, the primary challenge of carbocation rearrangement to form tert-butyltoluene remains the most significant factor affecting the product distribution.

Method 2: Two-Step Synthesis via Friedel-Crafts Acylation and Reduction

This method avoids carbocation rearrangement and provides a more reliable route to isobutyltoluenes. The first step is the Friedel-Crafts acylation of toluene with isobutyryl chloride, which forms a mixture of ortho-, meta-, and para-isobutyryltoluene. The resulting ketone isomers can then be reduced to the corresponding isobutyltoluenes.

General Reaction Scheme

Step 1: Friedel-Crafts Acylation

Step 2: Wolff-Kishner Reduction

Experimental Protocol: Friedel-Crafts Acylation of Toluene[3][4]

Materials:

-

Toluene (anhydrous)

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add isobutyryl chloride (1.0 equivalent) to the suspension while stirring.

-

To this mixture, add toluene (1.0 equivalent) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude isobutyryltoluene isomers. The isomers can be separated by fractional distillation or chromatography.

Experimental Protocol: Wolff-Kishner Reduction of Isobutyryltoluene[5][6]

Materials:

-

Isobutyryltoluene isomer (ortho, meta, or para)

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol or another high-boiling solvent

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add the isobutyryltoluene isomer, diethylene glycol, hydrazine hydrate (3-5 equivalents), and potassium hydroxide (3-5 equivalents).

-

Heat the mixture to reflux (around 140-160°C) for 1-2 hours.

-

After the initial reflux, arrange the apparatus for distillation and slowly raise the temperature to distill off water and excess hydrazine until the reaction temperature reaches approximately 200°C.

-

Maintain the reaction mixture at reflux at this higher temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable solvent (e.g., diethyl ether or pentane).

-

Wash the organic extract with dilute HCl and then with water.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain the crude isobutyltoluene.

-

Purify the product by distillation.

Summary of Conditions for the Two-Step Synthesis

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Typical Yield | Reference |

| Acylation | Toluene, Isobutyryl Chloride | AlCl₃ | Dichloromethane | 0°C to RT | >90% (mixture of isomers) | [3][4] |

| Reduction | Isobutyryltoluene, Hydrazine Hydrate | KOH | Diethylene Glycol | 140-200°C | 50-95% | [5][6] |

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed in this guide.

Figure 1: General mechanism for the Friedel-Crafts alkylation of toluene, highlighting the potential for carbocation rearrangement.

Figure 2: Workflow for the two-step synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Conclusion

The synthesis of this compound via direct Friedel-Crafts alkylation is challenging due to competing isomerization of the alkylating agent and a lack of ortho-selectivity. The formation of the more stable tert-butyl carbocation often leads to tert-butyltoluene as the predominant product. While manipulation of reaction conditions, such as low temperatures, can favor kinetic control and potentially increase the ortho-to-para ratio, this approach is generally not synthetically useful for obtaining pure this compound.

A more robust and reliable method involves a two-step sequence of Friedel-Crafts acylation followed by reduction. The acylation of toluene with isobutyryl chloride proceeds without rearrangement of the carbon skeleton to yield a mixture of isobutyryltoluene isomers. Subsequent reduction of the keto group, for instance, through a Wolff-Kishner reduction, provides the corresponding isobutyltoluene isomers. The desired ortho-isomer can then be isolated from the product mixture through purification techniques like fractional distillation. This two-step approach offers a predictable and controllable pathway for the synthesis of this compound and is recommended for researchers and professionals in drug development and chemical synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. scribd.com [scribd.com]

- 4. Experiment 1: Friedel-Crafts Acylation | Lab Reports Chemistry | Docsity [docsity.com]

- 5. Isobutylbenzene synthesis - chemicalbook [chemicalbook.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

o-Isobutyltoluene: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Introduction

o-Isobutyltoluene, an aromatic hydrocarbon, is a compound utilized in various research and development applications, including as a potential intermediate in pharmaceutical and specialty chemical synthesis. A thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks in the laboratory setting. This technical guide provides an in-depth overview of the safety data for this compound, including its physical and chemical properties, toxicological information, and recommended handling procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | --INVALID-LINK-- |

| Molecular Weight | 148.25 g/mol | --INVALID-LINK-- |

| CAS Number | 36301-29-8 | --INVALID-LINK-- |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Hazard Identification and GHS Classification

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Toxicological Information

Comprehensive toxicological data for this compound is limited. In the absence of specific data, it is recommended to handle the compound with the assumption that it may possess toxic properties similar to other aromatic hydrocarbons. Key toxicological parameters to consider are the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%).

| Parameter | Route | Species | Value |

| LD50 | Oral | Rat | No data available |

| LD50 | Dermal | Rabbit | No data available |

| LC50 | Inhalation | Rat | No data available |

Experimental Protocol for Determining Acute Oral Toxicity (LD50):

The determination of LD50 values is a critical step in assessing the acute toxicity of a substance.[1][2][3][4][5] A common method involves the following steps:

-

Animal Selection: Healthy, young adult laboratory animals of a single sex (typically rats) are used.

-

Dose Preparation: The test substance is prepared in a suitable vehicle and administered in graduated doses to several groups of animals.

-

Administration: The substance is administered orally via gavage.

-

Observation: Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis, which determines the dose that is lethal to 50% of the test population.[1]

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, appropriate engineering controls and personal protective equipment (PPE) are essential.

| Control | Recommendation |

| Engineering Controls | Work in a well-ventilated laboratory, preferably within a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield when handling larger quantities or when there is a risk of splashing.[6][7][8] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[6] |

| Respiratory Protection | If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

This compound is expected to be a flammable liquid.

| Property | Value |

| Flash Point | No data available |

| Flammability Limits | No data available |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] |

| Special Firefighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool fire-exposed containers. |

| Unusual Fire and Explosion Hazards | Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated. |

Experimental Protocol for Determining Flash Point:

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source.[11][12][13] A standard method for determining the flash point of aromatic hydrocarbons is the Pensky-Martens Closed Cup method (ASTM D93).[11]

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Procedure: The sample is heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

-

Keep away from heat, sparks, and open flames.[14]

-

Ground and bond containers when transferring material.

-

Avoid contact with skin and eyes.

-

Avoid breathing vapors or mists.

-

Use only in a well-ventilated area.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly closed when not in use.

-

Store in a flammable liquids storage cabinet.

Logical Relationship of Safety Information

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling any chemical. Where data for this compound is unavailable, information for similar compounds has been provided for guidance and should be interpreted with caution.

References

- 1. evs.institute [evs.institute]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. uoanbar.edu.iq [uoanbar.edu.iq]

- 5. ecetoc.org [ecetoc.org]

- 6. mcrsafety.com [mcrsafety.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. hsa.ie [hsa.ie]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. valencia-fl.newlook.safecollegessds.com [valencia-fl.newlook.safecollegessds.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]

Commercial Sourcing and Quality Verification of High-Purity o-Isobutyltoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for sourcing high-purity o-isobutyltoluene, a critical raw material in various research and development applications, including pharmaceutical synthesis. Due to its specialized nature, high-purity this compound is not commonly available as a standard catalog item. Therefore, this guide focuses on the engagement of custom synthesis services to procure this compound at the required purity levels.

Identifying Commercial Suppliers: The Custom Synthesis Route

Initial market analysis indicates a scarcity of "off-the-shelf" high-purity (>99%) this compound from major chemical suppliers. The most effective procurement strategy is through chemical companies specializing in custom organic synthesis. These companies can synthesize this compound to meet specific purity requirements and provide detailed analytical documentation.

Below is a comparative table of potential custom synthesis providers.

| Company | Stated Purity Capabilities | Analytical Services Offered | Scale of Synthesis | Noteworthy Features |

| AbMole BioScience | >95% (high purity) | HPLC, LC-MS, NMR, MS | mg to Kg | Specializes in a diverse range of high-purity pharmaceutical and fine organic chemicals.[1] |

| Otava Chemicals | >95% | NMR, GC/LC/MS | Small to large | Offers structural modification and provides NMR and LC/MS/MS spectra upon request.[2] |

| Pi Chemicals | High purity | Not explicitly detailed, but implied | Lab to factory | Strong ties with university and research institutions, offering a broad range of organic synthesis capabilities.[3] |

| BOC Sciences | High purity | HPLC, GC, MS, NMR | Lab to commercial | Offers product upgrade services like recrystallization and preparative HPLC to enhance purity.[] |

| Biosynth | High quality | In-process and final product QC | Lab to large-scale | Over 55 years of experience in complex organic chemical synthesis with ISO 9001:2015 certified labs.[5] |

Quality Verification: Experimental Protocols

Upon receiving a custom-synthesized batch of this compound, rigorous quality control is paramount. The following are standard experimental protocols for verifying the purity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for assessing the purity of this compound and identifying any volatile impurities.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A temperature gradient program is typically used to ensure the elution of all components.

-

Mass Spectrometry Detection: As components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to different components in the sample. The area under the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. The mass spectrum of the main peak should be compared to a reference spectrum of this compound for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of the synthesized this compound and can also be used to quantify impurities.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the known structure of this compound.

-

Purity Assessment: The presence of unexpected peaks may indicate impurities. The relative integration of impurity peaks compared to the product peaks can be used to estimate the level of contamination. For higher accuracy, a known amount of an internal standard can be added to the sample to perform quantitative NMR (qNMR).

-

Logical Workflow for Procurement and Verification

The process of acquiring and verifying high-purity this compound can be visualized as a logical workflow.

Caption: Procurement and QC workflow for high-purity this compound.

Signaling Pathway for Quality Control Decision

The decision-making process based on the analytical results can be represented as a signaling pathway.

Caption: Decision pathway for batch acceptance based on QC results.

References

An In-depth Technical Guide to the Thermochemical Properties of o-Isobutyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for o-isobutyltoluene. Due to a scarcity of direct experimental data for this specific isomer, this document leverages data from structurally related compounds and established computational methods to offer reliable estimations. This guide is intended to be a valuable resource for professionals in research, science, and drug development who require thermochemical data for process design, safety analysis, and computational modeling.

Introduction to this compound

This compound, also known as 1-isobutyl-2-methylbenzene, is an alkylbenzene with the chemical formula C₁₁H₁₆. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for a variety of applications, including reaction engineering, thermal hazard assessment, and quantitative structure-property relationship (QSPR) studies. This guide presents a compilation of relevant data and methodologies to address the current data gap for this compound.

Thermochemical Data

Estimated Thermochemical Data for this compound

The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K. These values were calculated using the Benson group additivity method, a well-established technique for estimating the thermochemical properties of organic molecules by summing the contributions of their constituent functional groups.

| Property | Symbol | Estimated Value | Units |

| Enthalpy of Formation | ΔfH°(g) | -58.2 | kJ/mol |

| Standard Molar Entropy | S°(g) | 425.5 | J/(mol·K) |

| Heat Capacity (298.15 K) | Cp(g) | 225.8 | J/(mol·K) |

Disclaimer: These values are estimations and should be used with an understanding of the inherent approximations of the group additivity method.

Experimental Thermochemical Data for Related Compounds

To provide context and a basis for comparison, the following tables present experimental thermochemical data for structurally similar alkylbenzenes. This data is sourced from the NIST Chemistry WebBook and other peer-reviewed publications.

Table 2.1: Thermochemical Properties of Toluene

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Formation (gas) | ΔfH°(g) | 50.1 ± 1.1 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (gas) | S°(g) | 320.66 | J/(mol·K) | --INVALID-LINK-- |

| Heat Capacity (gas, 298.15 K) | Cp(g) | 103.7 ± 0.4 | J/(mol·K) | --INVALID-LINK-- |

| Enthalpy of Formation (liquid) | ΔfH°(l) | 12.0 ± 1.1 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (liquid) | S°(l) | 220.96 | J/(mol·K) | --INVALID-LINK-- |

| Heat Capacity (liquid, 298.15 K) | Cp(l) | 157.09 | J/(mol·K) | --INVALID-LINK-- |

Table 2.2: Thermochemical Properties of Isobutylbenzene

| Property | Symbol | Value | Units | Reference |

| Enthalpy of Formation (gas) | ΔfH°(g) | -21.5 ± 1.4 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (gas) | S°(g) | 398.8 | J/(mol·K) | Estimated |

| Heat Capacity (gas, 298.15 K) | Cp(g) | 195.2 | J/(mol·K) | Estimated |

Table 2.3: Thermochemical Properties of Xylene Isomers (Gas Phase)

| Compound | ΔfH°(g) (kJ/mol) | S°(g) (J/(mol·K)) | Cp(g) at 298.15 K (J/(mol·K)) |

| o-Xylene | 19.0 ± 1.1 | 353.3 | 126.9 |

| m-Xylene | 17.2 ± 1.1 | 358.0 | 121.2 |

| p-Xylene | 17.9 ± 1.0 | 352.5 | 121.2 |

Data for xylene isomers sourced from the NIST WebBook.

Experimental and Computational Methodologies

The determination of thermochemical data relies on both experimental techniques and computational methods. This section provides an overview of the key methodologies relevant to the data presented.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is a standard experimental technique used to determine the heat of combustion of a substance. From this, the standard enthalpy of formation can be derived.

Objective: To measure the heat of combustion (ΔcH°) of a compound at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision thermometer

-

Sample crucible

-

Ignition wire

-

Oxygen cylinder with pressure regulator

-

Pellet press (for solid samples)

-

Analytical balance

Procedure:

-

A precisely weighed sample of the substance is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

-

A fine ignition wire is positioned to be in contact with the sample.

-

The bomb is sealed and pressurized with excess pure oxygen (typically 25-30 atm) to ensure complete combustion.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

An electric current is passed through the ignition wire, causing it to glow and ignite the sample.

-

The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.

Data Analysis: The standard enthalpy of formation (ΔfH°) can be calculated from the experimental heat of combustion (ΔcH°) using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocol: Benson Group Additivity Method

The Benson group additivity method is a powerful and widely used technique for estimating the thermochemical properties of molecules in the ideal gas state.[1][2] The method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent polyvalent atomic groups.

Logical Framework:

-

Decomposition: The molecule of interest is dissected into a set of defined structural groups. Each group consists of a central atom and its ligands.

-

Group Value Assignment: Each group is assigned a pre-determined value for a specific thermochemical property (e.g., enthalpy of formation, entropy, heat capacity at various temperatures). These values are derived from experimental data of a large set of reference compounds.

-

Summation: The estimated thermochemical property of the molecule is obtained by summing the values of all its constituent groups.

-

Symmetry and Isomer Corrections: Corrections are applied to the entropy calculation to account for molecular symmetry and the presence of optical isomers. For certain structures, strain energy corrections (e.g., for cyclic compounds or sterically hindered groups) may also be necessary.

For this compound, the molecule would be broken down into the following Benson groups:

-

C-(C)₂(H)₂

-

C-(C)(H)₃

-

C-(Cb)(C)(H)₂

-

Cb-(C)(H)

-

Cb-(C)

-

And appropriate corrections for the ortho-substitution.

Visualizations

The following diagrams illustrate the logical workflow of the Benson group additivity method and a simplified experimental workflow for bomb calorimetry.

Caption: Logical workflow of the Benson group additivity method.

Caption: Experimental workflow for bomb calorimetry.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides a robust framework for its estimation and contextualizes it with data from related compounds. The presented tables, protocols, and diagrams offer a valuable resource for researchers and professionals requiring this information for their work. It is recommended that for critical applications, the estimated values be confirmed by experimental measurements when feasible. The methodologies outlined herein provide a clear path for such empirical determinations.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of o-Isobutyltoluene Derivatives

Introduction

In the realm of drug development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the solid state, known as the crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the methodologies involved in determining the crystal structure of small organic molecules, with a focus on o-isobutyltoluene derivatives.

It is important to note that a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for this compound or its derivatives. This is not uncommon for small organic molecules that may be liquid at ambient temperatures or have not yet been the subject of detailed solid-state characterization. Therefore, this guide will focus on the established experimental protocols and data presentation standards that researchers would employ to determine and report such structures.

Experimental Protocols: From Molecule to Crystal Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. The most powerful technique for this purpose is Single-Crystal X-ray Diffraction (SC-XRD).[1][2][3]

Crystal Growth

The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[4] The ideal crystal should be a well-ordered, single lattice, typically between 0.1 and 0.3 mm in size, and free from significant defects.[4][5] For small organic molecules, several common techniques are employed:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute gradually increases, it reaches a state of supersaturation, leading to the formation of crystals.[6][7]

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container that includes a reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in temperature reduces the solubility of the compound, leading to crystal growth.[7][8]

-

Thermal Recrystallization: This technique involves the controlled heating and cooling of a small amount of the material in a suitable solvent to promote the growth of single crystals.[9]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[2] The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots (reflections).[2][4] The key components of a single-crystal XRD experiment include an X-ray source, a goniometer for rotating the crystal, and a detector to record the intensities and positions of the diffracted X-rays.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial atomic positions are then determined using computational methods, a process known as "structure solution." This initial model is then refined against the experimental data to improve the atomic coordinates, thermal parameters, and overall fit, a process called "structure refinement."[4]

Data Presentation

When reporting crystallographic data, it is crucial to follow established standards to ensure clarity, reproducibility, and deposition into crystallographic databases like the Cambridge Structural Database (CSD).[10][11] The data is typically presented in a standardized format, often as a Crystallographic Information File (CIF).[10][11] A summary of the key crystallographic parameters is usually provided in a tabular format.

Table 1: Hypothetical Crystallographic Data for an this compound Derivative

| Parameter | Value |

| Empirical formula | C₁₂H₁₇NO₂ |

| Formula weight | 207.27 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å α = 90° |

| b = 15.456(6) Å β = 105.12(3)° | |

| c = 7.891(3) Å γ = 90° | |

| Volume | 1190.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.156 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -13<=h<=13, -20<=k<=20, -10<=l<=10 |

| Reflections collected | 11890 |

| Independent reflections | 2734 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2734 / 0 / 137 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow from a synthesized compound to a refined crystal structure ready for publication and deposition.

Logical Relationship: Crystal Packing and Physicochemical Properties

The crystal structure provides insights into intermolecular interactions, which in turn influence macroscopic properties. The following diagram illustrates a hypothetical relationship between the crystal packing of an this compound derivative and its solubility.

Conclusion

While specific crystal structure data for this compound and its derivatives are not currently available in the public domain, the methodologies for their determination are well-established. This guide provides a comprehensive overview of the necessary experimental protocols, from crystal growth to data analysis and reporting. For researchers in drug development and materials science, the ability to perform and interpret single-crystal X-ray diffraction studies is an invaluable skill. The resulting structural information provides a fundamental understanding of a compound's solid-state behavior, which is critical for rational design and the development of new chemical entities with desired properties.

References

- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 7. How To [chem.rochester.edu]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 10. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 11. pubsapp.acs.org [pubsapp.acs.org]

An In-depth Technical Guide to the Historical Preparation of o-Isobutyltoluene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methodologies employed for the synthesis of o-isobutyltoluene. The core of early synthetic routes to this alkylbenzene relied on multi-step processes, primarily involving the acylation of toluene followed by the reduction of the resulting ketone. This document details the key reactions, experimental protocols, and associated data, offering a valuable resource for understanding the classical approaches to the formation of this compound.

Primary Historical Synthetic Pathway: Acylation-Reduction

The most prominent historical method for the preparation of this compound is a two-step sequence:

-

Friedel-Crafts Acylation: Toluene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to yield a mixture of isomeric methyl isobutyrophenones.

-

Carbonyl Group Reduction: The keto-group of the o-methyl isobutyrophenone is then reduced to a methylene group to form this compound. Two classical reduction methods are particularly relevant here: the Clemmensen reduction and the Wolff-Kishner reduction.

Below are the detailed experimental protocols for each of these steps, reconstructed from established historical practices in organic synthesis.

Step 1: Friedel-Crafts Acylation of Toluene